

# An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 4-methylsalicylate

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## Compound of Interest

Compound Name: Methyl 4-methylsalicylate

Cat. No.: B1196125

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## Introduction

**Methyl 4-methylsalicylate** is an aromatic ester with the chemical formula  $C_9H_{10}O_3$  and a molecular weight of 166.17 g/mol. As a derivative of salicylic acid, it is of interest to researchers in various fields, including organic synthesis, pharmacology, and materials science. Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound. This guide provides a detailed overview of the expected spectroscopic data for **Methyl 4-methylsalicylate**, comprehensive experimental protocols for acquiring such data, and a workflow for the analytical process.

It is important to note that publicly accessible, experimentally verified spectroscopic data for **Methyl 4-methylsalicylate** is limited. Therefore, this guide presents expected values based on the compound's structure and provides experimental data for the closely related compound, Methyl Salicylate, for illustrative purposes.

## Data Presentation

### Expected Spectroscopic Data for Methyl 4-methylsalicylate

The following tables summarize the anticipated spectroscopic data for **Methyl 4-methylsalicylate**. These values are predicted based on the known effects of substituent

groups on spectroscopic signals.

Table 1: Expected  $^1\text{H}$  NMR Data for **Methyl 4-methylsalicylate** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10.8	Singlet	1H	Ar-OH
~7.7	Doublet	1H	Ar-H (position 6)
~6.7	Doublet	1H	Ar-H (position 5)
~6.6	Singlet	1H	Ar-H (position 3)
~3.9	Singlet	3H	-O-CH <sub>3</sub>
~2.3	Singlet	3H	Ar-CH <sub>3</sub>

Table 2: Expected  $^{13}\text{C}$  NMR Data for **Methyl 4-methylsalicylate** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	C=O (ester)
~161	C-OH
~145	C-CH <sub>3</sub>
~132	Ar-C (position 6)
~118	Ar-C (position 5)
~117	Ar-C (position 3)
~110	Ar-C (position 1)
~52	-O-CH <sub>3</sub>
~22	Ar-CH <sub>3</sub>

Table 3: Expected IR Absorption Bands for **Methyl 4-methylsalicylate**

Wavenumber (cm <sup>-1</sup> )	Functional Group
3300-3000 (broad)	O-H stretch (phenolic)
3000-2850	C-H stretch (aliphatic)
~1700	C=O stretch (ester)
1600-1450	C=C stretch (aromatic)
~1250	C-O stretch (ester)

Table 4: Expected Mass Spectrometry Data for **Methyl 4-methylsalicylate**

m/z	Interpretation
166	[M] <sup>+</sup> (Molecular Ion)
135	[M - OCH <sub>3</sub> ] <sup>+</sup>
107	[M - COOCH <sub>3</sub> ] <sup>+</sup>

Note: A patent for a synthesis involving **Methyl 4-methylsalicylate** reported a mass spectrometry analysis with a value of m/z 167, likely corresponding to the protonated molecule [M+H]<sup>+</sup> in an ESI or APCI positive ion mode analysis[1].

## Spectroscopic Data of Methyl Salicylate (for comparison)

For reference, the following tables provide the experimental spectroscopic data for the parent compound, Methyl Salicylate (C<sub>8</sub>H<sub>8</sub>O<sub>3</sub>, MW: 152.15 g/mol ).

Table 5: <sup>1</sup>H NMR Data for Methyl Salicylate (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.76	Singlet	1H	Ar-OH
7.83	Doublet of Doublets	1H	Ar-H
7.45	Triplet of Doublets	1H	Ar-H
6.98	Doublet	1H	Ar-H
6.88	Triplet	1H	Ar-H
3.94	Singlet	3H	-O-CH <sub>3</sub>

Table 6: <sup>13</sup>C NMR Data for Methyl Salicylate (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
170.5	C=O (ester)
161.6	C-OH
135.8	Ar-C
130.1	Ar-C
119.2	Ar-C
117.7	Ar-C
112.4	Ar-C
52.3	-O-CH <sub>3</sub>

Table 7: IR Absorption Bands for Methyl Salicylate

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3200 (broad)	O-H stretch (phenolic)[2]
3000, 2960, 2857	C-H stretch[2]
~1676	C=O stretch (ester)[2]
1610, 1585	C=C stretch (aromatic)
~1250	C-O stretch (ester)

Table 8: Mass Spectrometry Data for Methyl Salicylate

m/z	Interpretation
152	[M] <sup>+</sup> (Molecular Ion)
120	[M - CH <sub>3</sub> OH] <sup>+</sup>
92	[M - COOCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the carbon-hydrogen framework of **Methyl 4-methylsalicylate**.

Methodology:

- Sample Preparation: Accurately weigh 5-20 mg of the sample for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
- Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4 and 5 cm.
- Cap the NMR tube and wipe the exterior with a lint-free tissue.

- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Data Acquisition:
  - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).
  - Acquire the spectrum.
- Data Processing:
  - Apply Fourier transformation to the raw data.
  - Phase the spectrum and perform baseline correction.
  - Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Methyl 4-methylsalicylate**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Instrument Setup:

- Ensure the ATR accessory is clean and a background spectrum has been collected.
- Data Acquisition:
  - Lower the anvil to bring the sample into contact with the crystal.
  - Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Data Processing:
  - Process the spectrum to identify the wavenumbers of the absorption bands.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Methyl 4-methylsalicylate**.

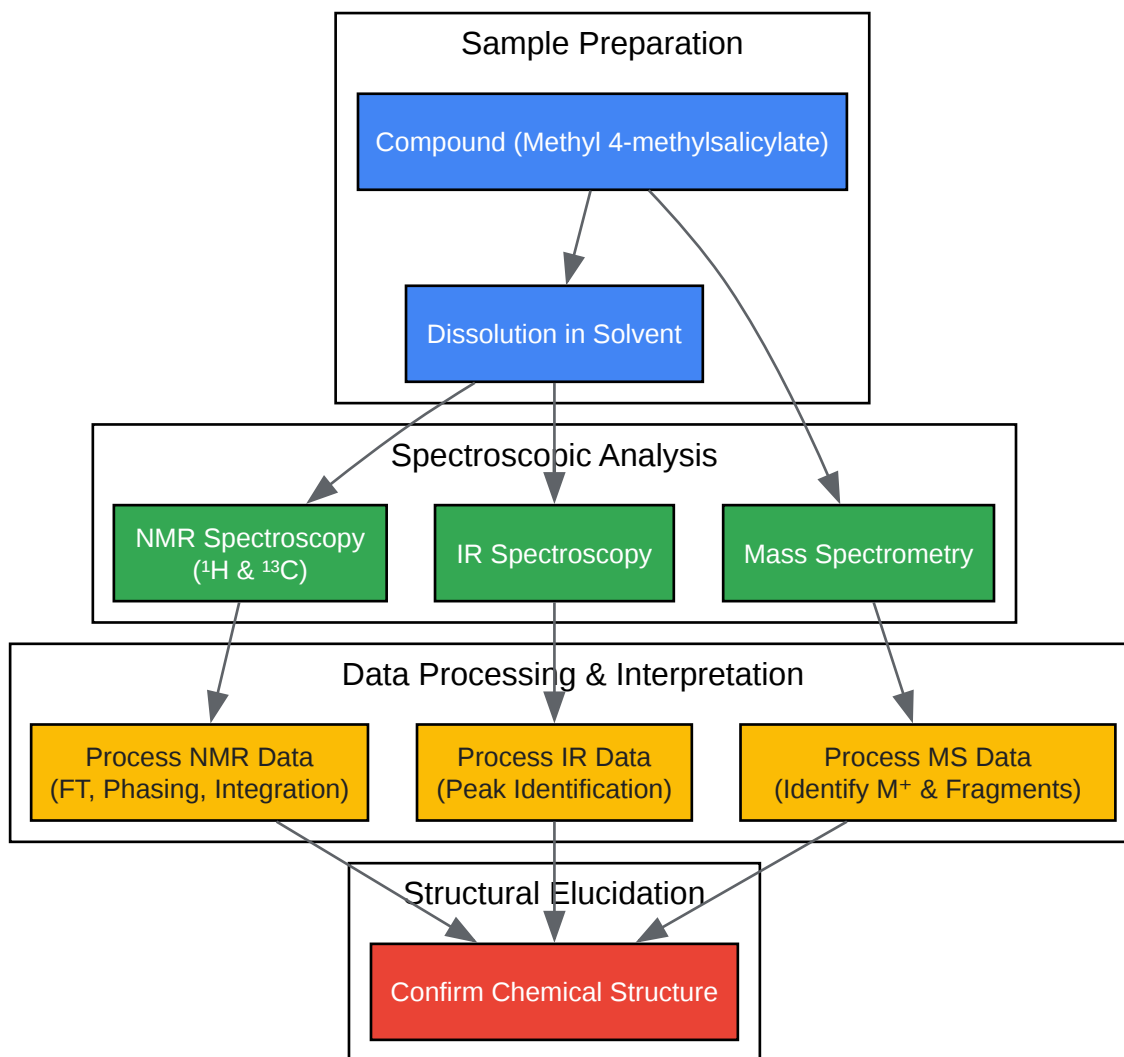
Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion ( $M^+$ ).
- Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, characteristic fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Visualization

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 4-methylsalicylate**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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